2-Ethylacrylonitrile

Description

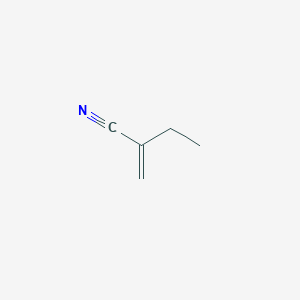

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVONJMOVBKMLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-11-6 | |

| Record name | 2-Ethylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7302D17F4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylacrylonitrile: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacrylonitrile, a versatile unsaturated aliphatic nitrile, serves as a valuable building block in organic synthesis and polymer chemistry. Its chemical structure, featuring a reactive nitrile group and a vinyl moiety, allows for a diverse range of chemical transformations, making it a compound of interest for the development of specialty polymers, pharmaceuticals, and other fine chemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, tailored for a scientific audience.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a butanenitrile backbone with a methylene group at the 2-position.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-methylidenebutanenitrile[1] |

| CAS Number | 1647-11-6[1] |

| Molecular Formula | C₅H₇N[1] |

| SMILES | CCC(=C)C#N[1] |

| InChI | InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3[1] |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. It is important to note that while some data is available for the closely related acrylonitrile, specific experimental data for this compound is limited.

| Property | Value |

| Molecular Weight | 81.12 g/mol [1] |

| Boiling Point | Data not available; (Acrylonitrile: 77 °C)[2][3] |

| Density | Data not available; (Acrylonitrile: 0.806 g/cm³)[3][4] |

| Refractive Index | Data not available; (Acrylonitrile: 1.391 at 20 °C)[3] |

| XLogP3-AA | 1.4 |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[5] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Vinyl Protons: Two distinct signals in the range of 5.5-6.5 ppm, appearing as singlets or narrow multiplets.

-

Ethyl Group (CH₂): A quartet around 2.2-2.6 ppm, coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet around 1.0-1.3 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

-

Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

-

Vinyl Carbons (=CH₂ and =C<): Two signals in the range of 110-140 ppm.

-

Ethyl Group (-CH₂-): A signal in the range of 20-30 ppm.

-

Ethyl Group (-CH₃): A signal in the range of 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C=C Stretch: A medium-intensity absorption band around 1620-1640 cm⁻¹.

-

=C-H Stretch: A medium-intensity absorption band just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): Strong absorption bands in the range of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 81.

-

Key Fragmentation Patterns: Loss of an ethyl group ([M-29]⁺) leading to a fragment at m/z = 52 is a probable fragmentation pathway. Other fragments may arise from the cleavage of the nitrile group and rearrangements.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound via Alkylation of Acrylonitrile

This method involves the deprotonation of acrylonitrile at the α-position, followed by nucleophilic attack on an ethyl halide.

Diagram 2: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

-

Acrylonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the stirred solution and allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add acrylonitrile dropwise to the LDA solution at -78 °C and stir for 1 hour.

-

Add ethyl iodide dropwise to the reaction mixture at -78 °C and continue stirring for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Free-Radical Polymerization of this compound

This compound can undergo free-radical polymerization to form poly(this compound).

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve this compound and a catalytic amount of AIBN in anhydrous toluene in a reaction vessel.

-

Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

-

Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere and stir for several hours. The progress of the polymerization can be monitored by observing the increase in viscosity.

-

After the desired reaction time, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.

-

Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Hydrolysis of this compound to 2-Ethylacrylic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Diagram 3: Hydrolysis of this compound

Caption: Hydrolysis reaction of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (Acid-Catalyzed):

-

In a round-bottom flask, cautiously add this compound to a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic extracts with saturated NaHCO₃ solution.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-ethylacrylic acid.

Reduction of this compound to 2-Ethyl-2-propen-1-amine

The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous potassium carbonate (K₂CO₃).

-

Filter and carefully remove the solvent by distillation to obtain the crude amine. Further purification can be achieved by distillation under reduced pressure.

Biological Activity and Potential Applications in Drug Development

While research on the specific biological activities of this compound is limited, the broader class of substituted acrylonitriles has demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.[5][6][7]

The nitrile group is a key pharmacophore in several approved drugs and is known to participate in various interactions with biological targets, including hydrogen bonding and covalent interactions.[8] The mechanism of action for antimicrobial nitrile compounds can involve the inhibition of essential enzymes, such as those involved in DNA synthesis, or the disruption of microbial cell membranes.[9][10][11]

Studies on various substituted acrylonitriles have shown that they can induce cytotoxicity in cancer cell lines through mechanisms that may involve the induction of apoptosis.[5][6][7][12] This is often mediated through the activation of intrinsic caspase pathways.[5] For instance, some heteroarylacrylonitriles have been found to increase the activities of caspases 3 and 9, suggesting a mitochondrial-dependent apoptotic pathway.[5]

The presence of the α,β-unsaturated system in this compound also makes it a potential Michael acceptor, which could lead to covalent interactions with biological nucleophiles, a mechanism relevant to the activity of some drugs. However, this reactivity also raises potential toxicological concerns. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by this compound and to evaluate its potential as a lead compound in drug discovery.

Conclusion

This compound is a reactive and versatile chemical intermediate with potential applications in polymer science and as a scaffold for the synthesis of biologically active molecules. This guide has provided an overview of its chemical structure, properties, and detailed experimental protocols for its synthesis and key transformations. The exploration of its biological activities, particularly in the context of antimicrobial and anticancer research, represents a promising area for future investigation. As with any reactive chemical, appropriate safety precautions should be strictly followed when handling this compound in a laboratory setting.

References

- 1. This compound | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s-a-s.org [s-a-s.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. specialchem.com [specialchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 11. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethylacrylonitrile, a valuable chemical intermediate in the production of various organic compounds. The information presented is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Alkylation of Acrylonitrile with Ethyl Bromide

The alkylation of acrylonitrile with ethyl bromide is a direct and commonly cited method for the synthesis of this compound. This reaction proceeds via a nucleophilic attack of the carbanion, formed by the deprotonation of acrylonitrile at the α-position, on the electrophilic ethyl bromide.

Reaction Scheme

Caption: Alkylation of Acrylonitrile Pathway.

Experimental Protocol

Materials:

-

Acrylonitrile

-

Ethyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Add the base (e.g., sodium hydride, 1.1 equivalents) to the solvent and cool the mixture in an ice bath.

-

Slowly add acrylonitrile (1.0 equivalent) to the stirred suspension of the base.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Slowly add ethyl bromide (1.05 equivalents) to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value |

| Yield | 60-80% (typical) |

| Reaction Time | 4-12 hours |

| Reaction Temperature | Reflux temperature of the solvent |

| Purity (after distillation) | >98% |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a versatile and highly stereoselective method for the formation of alkenes. In the context of this compound synthesis, this pathway involves the reaction of diethyl cyanomethylphosphonate with propanal. The phosphonate carbanion, generated by deprotonation with a strong base, acts as the nucleophile.

Reaction Scheme

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Experimental Protocol

Materials:

-

Diethyl cyanomethylphosphonate

-

Propanal

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME))

-

Quenching agent (e.g., water, saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diethyl cyanomethylphosphonate (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the strong base (1.0 equivalent) to the solution to generate the phosphonate carbanion.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add propanal (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value |

| Yield | 70-90% (typical) |

| Reaction Time | 2-6 hours |

| Reaction Temperature | 0 °C to room temperature |

| Purity (after distillation) | >99% |

Synthesis from Acetonitrile and Formaldehyde

An alternative pathway involves the catalytic reaction of acetonitrile with formaldehyde. This method proceeds through an initial condensation to form acrylonitrile, which is then ethylated in situ or in a subsequent step. While less commonly detailed in readily available literature, it presents a potential route from simple starting materials.

Conceptual Reaction Scheme

Caption: Acetonitrile and Formaldehyde Pathway.

Experimental Protocol (Conceptual)

Detailed experimental protocols for this specific transformation are not widely published. However, a plausible procedure would involve a high-temperature, gas-phase reaction over a solid catalyst bed.

Materials:

-

Acetonitrile

-

Formaldehyde (or a source like paraformaldehyde)

-

Ethylene (as the ethylating agent)

-

Solid catalyst (e.g., a mixed metal oxide)

Procedure:

-

A tubular reactor would be packed with the solid catalyst.

-

The reactor would be heated to the desired reaction temperature (likely in the range of 300-500 °C).

-

A gaseous feed stream containing acetonitrile, formaldehyde, and ethylene, diluted with an inert gas like nitrogen, would be passed through the catalyst bed.

-

The effluent gas stream would be cooled to condense the products.

-

The liquid product mixture would be collected and subjected to fractional distillation to isolate this compound.

Quantitative Data

-

Catalyst composition

-

Reaction temperature

-

Feed gas composition and flow rate

-

Contact time

Purification by Fractional Distillation

The final step in all the described synthesis pathways is the purification of the crude this compound. Due to its liquid nature and the likely presence of starting materials and byproducts with different boiling points, fractional distillation under reduced pressure is the method of choice.

Experimental Workflow

An In-depth Technical Guide to 2-Ethylacrylonitrile

This guide provides a comprehensive overview of 2-Ethylacrylonitrile, a versatile organic compound with significant applications in chemical synthesis and polymer science. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this compound.

Chemical Identifiers and Properties

This compound is an unsaturated aliphatic nitrile. The presence of an ethyl group on the acrylonitrile framework modifies its physical and chemical properties compared to the parent compound, acrylonitrile.[1]

| Identifier Type | Value |

| CAS Number | 1647-11-6[1][2] |

| IUPAC Name | 2-methylidenebutanenitrile[1][2] |

| Molecular Formula | C5H7N[1][2] |

| Molecular Weight | 81.12 g/mol [1][2] |

| InChI | InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3[1][2] |

| InChI Key | TVONJMOVBKMLOM-UHFFFAOYSA-N[1][2] |

| SMILES | CCC(=C)C#N[1] |

| Canonical SMILES | CCC(=C)C#N[1] |

| Synonyms | Ethacrylonitrile, 2-Methylenebutyronitrile, Butanenitrile, 2-methylene-[2] |

| Appearance | Colorless to pale yellow liquid with a pungent odor[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two methods:

-

Alkylation of Acrylonitrile: This method involves the reaction of ethyl bromide with acrylonitrile in the presence of a strong base like sodium hydride or potassium carbonate.[1] The reaction proceeds via an alkylation mechanism where the ethyl group is introduced at the α-position to the nitrile group.[1]

-

Direct Addition: An alternative route involves the direct addition of ethylene to acrylonitrile under specific catalytic conditions.[1] This method promotes the formation of the ethyl-substituted product.[1]

A general laboratory-scale synthesis protocol based on the alkylation method is described below.

Experimental Protocol: Synthesis of this compound via Alkylation

Materials:

-

Acrylonitrile

-

Ethyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching agent (e.g., water or a dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry, inert-atmosphere reaction setup. A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon line is suitable.

-

Reagent Addition: In the reaction flask, suspend the base (e.g., sodium hydride) in the anhydrous solvent.

-

Acrylonitrile Addition: Cool the suspension in an ice bath and slowly add acrylonitrile dropwise from the dropping funnel while stirring.

-

Ethyl Bromide Addition: After the addition of acrylonitrile is complete, add ethyl bromide dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a dilute acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to obtain pure this compound.

Chemical Reactions and Applications

This compound is a reactive molecule that can participate in several types of chemical reactions, leading to its use in various applications.[1]

-

Polymerization: It can undergo polymerization to form poly(this compound), which is used in the production of specialty plastics and fibers.[1]

-

Hydrolysis: The nitrile group can be hydrolyzed to yield 2-ethylacrylic acid.[1]

-

Reduction: The nitrile group can be reduced to form the corresponding amine, 2-ethylaminopropanoic acid.[1]

-

Addition Reactions: The double bond allows for electrophilic addition reactions.[1]

Its primary applications include:

-

Polymer Production: It serves as a monomer in the synthesis of specialty polymers and copolymers, contributing to enhanced flexibility and strength.[1]

-

Chemical Intermediate: It is a valuable intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.[1]

-

Adhesives and Coatings: Its reactivity makes it a useful component in the formulation of specialized adhesives and coatings.[1]

In the context of drug development, this compound serves as a precursor for the synthesis of various heterocyclic compounds.[1] Notably, it is used in the synthesis of:

-

Pyridines: These are important scaffolds in many pharmaceutical compounds.[1]

-

N-Heterocyclic Carbenes (NHCs): These are used as catalysts in various organic reactions for drug synthesis.[1]

Diagrams of Workflows

Caption: A simplified workflow for the synthesis of this compound.

Caption: Key applications of this compound in various fields.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

GHS Hazard Classification:

-

Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[2]

-

Acute toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]

-

Acute toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[2]

-

Skin corrosion/irritation: Category 2 (H315: Causes skin irritation)[2]

-

Sensitization, Skin: Category 1 (H317: May cause an allergic skin reaction)[2]

-

Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)[2]

-

Acute toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Ground/bond container and receiving equipment to prevent static discharge.[3]

-

Store in a cool, well-ventilated place in a tightly closed container.[3]

-

In case of accidental exposure, seek immediate medical attention.[3]

References

Spectroscopic and Structural Analysis of 2-Ethylacrylonitrile: A Technical Guide

Introduction

2-Ethylacrylonitrile, also known by its IUPAC name 2-methylidenebutanenitrile, is a nitrile compound with the chemical formula C5H7N. As a functionalized alkene, it holds potential as a monomer for polymerization and as a building block in organic synthesis. The characterization of its chemical structure and purity is paramount for its application in research and development. This guide provides a detailed overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in confirming its molecular formula and structure. The data presented is consistent with information available in public databases.[1]

| Parameter | Value |

| Molecular Formula | C5H7N |

| Molecular Weight | 81.12 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Peaks (m/z) | Relative Intensity |

| 81 | 100% (M+) |

| 66 | ~50% |

| 54 | ~40% |

| 52 | ~30% |

| 39 | ~25% |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups. The characteristic absorption bands are indicative of the nitrile and alkene moieties within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2225 | C≡N | Nitrile Stretch |

| ~1630 | C=C | Alkene Stretch |

| ~2970 | C-H | sp3 C-H Stretch (Ethyl) |

| ~3090 | C-H | sp2 C-H Stretch (Vinylic) |

| ~1460 | C-H | sp3 C-H Bend (Ethyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Due to the limited availability of public, peer-reviewed experimental NMR data for this compound, the following tables present predicted chemical shifts. These predictions are based on computational models and serve as a reliable estimation for interpreting experimental spectra.

¹H NMR (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (vinylic) | 5.9 - 6.1 | Singlet | 1H | - |

| H' (vinylic) | 5.8 - 6.0 | Singlet | 1H | - |

| -CH₂- (ethyl) | 2.2 - 2.4 | Quartet | 2H | ~7.5 |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H | ~7.5 |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| C (quaternary, alkene) | ~135 |

| =CH₂ (alkene) | ~125 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~12 |

Experimental Protocols

The following are generalized experimental protocols representative of the methods used to acquire the spectroscopic data presented above for a liquid sample like this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Data Acquisition: Full scan mode.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then collected.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Post-Acquisition Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 or more, depending on sample concentration.

-

-

Post-Acquisition Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualization

The following diagram illustrates the chemical structure of this compound, which is fundamental to interpreting its spectroscopic data.

Caption: Chemical structure of this compound showing key functional groups.

References

Physical properties of 2-Ethylacrylonitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethylacrylonitrile, specifically its boiling point and density. The information is presented to support research, development, and application activities involving this compound.

Core Physical Properties

This compound, also known as 2-methylidenebutanenitrile, is an unsaturated aliphatic nitrile with the chemical formula C₅H₇N. Understanding its physical properties is crucial for its handling, application in synthesis, and for the development of new materials.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Source |

| Boiling Point | 114 | °C | [1][2] |

| Density | Not readily available in cited experimental sources. | g/cm³ |

Experimental Protocols

The determination of the physical properties of a liquid organic compound like this compound involves standardized experimental procedures. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is immersed in the heating bath (Thiele tube).

-

The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will be seen escaping as bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded. This is the boiling point of the liquid.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature as the water and weighed (m₃).

-

The density of the liquid is calculated using the following formula:

Density of liquid = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

References

Solubility and Stability of 2-Ethylacrylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Ethylacrylonitrile, a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. It consolidates available data on its physical properties, outlines potential degradation pathways, and provides detailed experimental protocols for its analysis. Due to a lack of extensive published data specific to this compound, this guide combines information from safety data sheets, analogous compounds, and established analytical methodologies to provide a thorough understanding of its chemical behavior.

Introduction

This compound (C₅H₇N) is an unsaturated nitrile with significant applications in organic synthesis.[1] Its reactivity, attributed to the presence of both a nitrile group and a carbon-carbon double bond, makes it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and specialty polymers. However, this reactivity also contributes to its potential instability under various conditions. A thorough understanding of its solubility and stability is therefore critical for its safe handling, storage, and effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information has been compiled from publicly available databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N | PubChem[1] |

| Molecular Weight | 81.12 g/mol | PubChem[1] |

| IUPAC Name | 2-methylidenebutanenitrile | PubChem[1] |

| CAS Number | 1647-11-6 | PubChem[1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Polar nitrile group may allow for some solubility, but the ethyl group and C=C bond decrease polarity. |

| Methanol | Soluble | Polar protic solvent, likely to dissolve the polar nitrile. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Acetone | Soluble | Polar aprotic solvent, good general solvent for organic compounds.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely to dissolve this compound.[2] |

| Dichloromethane | Soluble | Non-polar organic solvent, likely to dissolve the molecule. |

| Toluene | Soluble | Non-polar aromatic solvent, likely to dissolve the molecule. |

| Hexane | Sparingly soluble | Very non-polar solvent, may have limited solubility. |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound involves the shake-flask method.[3]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand undisturbed in the temperature-controlled bath for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

This compound is known to be unstable and sensitive to light. Hazardous polymerization may occur, especially upon depletion of inhibitors. Therefore, understanding its stability under various stress conditions is crucial for its safe handling and for the development of stable formulations.

Degradation Pathways

Based on the chemical structure of this compound and the degradation patterns of related compounds like acrylonitrile and other unsaturated nitriles, several degradation pathways can be anticipated:

-

Hydrolysis: The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or an amide. The reaction is typically slower for nitriles compared to esters.[4][5][6][7][8][9]

-

Polymerization: The activated double bond makes this compound susceptible to free-radical or anionic polymerization, which can be initiated by heat, light, or impurities. This is a significant stability concern.

-

Oxidation: The double bond can be susceptible to oxidation, potentially leading to the formation of epoxides or other oxygenated derivatives.

-

Photodegradation: Exposure to light, especially UV radiation, can induce isomerization or polymerization reactions.[10][11]

Stability Data

Specific kinetic data, such as half-life under various conditions, for this compound is not available in the public domain. Table 3 provides a qualitative summary of its expected stability based on general chemical principles and information on related compounds.

Table 3: Qualitative Stability of this compound

| Condition | Expected Stability | Notes |

| pH | ||

| Acidic | Potentially unstable over time | Hydrolysis of the nitrile group may occur. |

| Neutral | Relatively stable | Hydrolysis is generally slow at neutral pH. |

| Basic | Unstable | Base-catalyzed hydrolysis of the nitrile is expected.[4] |

| Temperature | ||

| Refrigerated (2-8 °C) | Recommended for storage | To minimize polymerization and degradation. |

| Room Temperature | Limited stability | Prone to polymerization, especially if inhibitor is depleted. |

| Elevated Temperature | Unstable | Increased risk of thermal decomposition and polymerization.[12][13][14][15] |

| Light | ||

| Protected from light | Recommended | The compound is light-sensitive. |

| Exposed to UV light | Unstable | Photodegradation and polymerization are likely.[10] |

| Oxidizing Agents | Unstable | The double bond is susceptible to oxidation. |

Experimental Protocol for Stability-Indicating Assay

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time. A reverse-phase HPLC method is generally suitable for this purpose.[16][17][18][19][20]

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Materials:

-

This compound

-

Forced degradation setup (pH buffers, hydrogen peroxide, UV lamp, oven)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

Procedure:

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products.

-

Optimize mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and detection wavelength.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat a solid or solution sample of this compound in an oven (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to UV light.

-

Analyze samples from each stress condition at various time points using the developed HPLC method.

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Peak purity analysis using a PDA detector should be performed to ensure that the this compound peak is free from co-eluting degradation products.

-

Handling and Storage

Given its instability, proper handling and storage of this compound are paramount to ensure its quality and for safety.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames. The container should be tightly sealed.

-

Inhibitors: Commercial preparations of this compound typically contain a polymerization inhibitor. It is crucial to be aware of the type and concentration of the inhibitor and to monitor its effectiveness over time.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a reactive and potentially unstable compound. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for understanding its behavior based on its chemical structure and the properties of analogous compounds. The experimental protocols outlined herein offer a starting point for researchers to generate specific data for their applications. Further research into the quantitative solubility and degradation kinetics of this compound is warranted to fully characterize this important synthetic intermediate.

References

- 1. This compound | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 5. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. Photochemical isomerization reactions of acrylonitrile. A mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2-Ethylacrylonitrile synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 2-Ethylacrylonitrile

Core Summary

This compound (2-EAN) is a reactive organic compound featuring both a vinyl group and a nitrile functional group. Its chemical formula is C₅H₇N. The presence of the ethyl group on the acrylonitrile backbone modifies its physical properties and reactivity compared to the parent compound, acrylonitrile, enhancing its utility in polymer chemistry and as a versatile intermediate in the synthesis of complex organic molecules. This document provides a comprehensive overview of the synthesis methodologies for this compound and its diverse applications, with a focus on polymer production and its role as a precursor for valuable chemical structures.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the alkylation of acrylonitrile and the direct addition of ethylene to acrylonitrile.

Synthesis Routes

Route 1: Alkylation of Acrylonitrile This is a common method involving the reaction of acrylonitrile with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a base. The base, typically a strong one like sodium hydride or potassium carbonate, deprotonates the α-carbon of acrylonitrile, creating a nucleophilic carbanion that subsequently attacks the ethyl halide in an Sₙ2 reaction to form the C-C bond.

Route 2: Direct Addition This method involves the direct addition of ethylene across the α,β-position of acrylonitrile. This process typically requires specific catalytic conditions to promote the formation of the ethyl-substituted product, often involving transition metal catalysts.

Diagram of Synthesis Pathways

Caption: Primary synthesis routes for this compound.

Experimental Protocols

Protocol 1: Representative Alkylation of a Nitrile (Adapted from Acetonitrile Alkylation) This protocol is adapted from a patented procedure for the alkylation of acetonitrile and serves as a representative method for the synthesis of α-alkylated nitriles.[1]

-

Reactor Setup: A 2-liter autoclave equipped with a mechanical stirrer is charged with 1000 g of acrylonitrile, 102.0 g (1.5 mol) of sodium ethoxide, and 55.5 g (0.75 mol) of a co-base like calcium hydroxide.

-

Reaction Initiation: 193.5 g (3.0 mol) of ethyl chloride is added to the suspension at normal pressure.

-

Reaction Conditions: The suspension is heated to 120°C and stirred vigorously for 6 hours.

-

Work-up: The reaction mixture is cooled, and the solid precipitate is removed by filtration. The filter cake is washed with a small amount of fresh acrylonitrile.

-

Purification: The combined filtrates are subjected to fractional distillation. Low-boiling impurities and excess solvent are removed at atmospheric pressure. The residue is then fractionally distilled under vacuum to yield the this compound product.

Synthesis Data

| Method | Reagents | Catalyst/Base | Conditions | Yield | Reference |

| Alkylation | Acrylonitrile, Ethyl Chloride | Sodium Ethoxide | 120°C, 6 hours | ~70% (by analogy) | [1] |

| Direct Addition | Acrylonitrile, Ethylene | Specific Catalysts | Not Reported | Not Reported | [2] |

Applications of this compound

The dual functionality of 2-EAN makes it a valuable monomer for creating specialty polymers and a versatile building block for heterocyclic compounds.

Polymer Chemistry

This compound is primarily used as a monomer or co-monomer in the synthesis of specialty polymers and copolymers. The incorporation of 2-EAN can enhance polymer properties such as flexibility and strength.[2] Free-radical polymerization is a common method for this purpose, often initiated by azo compounds like 2,2'-azobisisobutyronitrile (AIBN).[3][4][5]

Diagram of Polymerization Workflow

Caption: General workflow for the synthesis of Poly(this compound).

Protocol 2: Representative Free-Radical Polymerization This protocol is a general representation for the polymerization of acrylonitrile-based monomers initiated by AIBN in a solvent.[3][5]

-

Preparation: In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve this compound (monomer) in a suitable solvent such as N,N-dimethylformamide (DMF). The monomer concentration can be varied depending on the desired polymer properties.

-

Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator. The initiator concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.

-

Degassing: Purge the solution with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Heat the reaction mixture to a temperature of 60-80°C with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

-

Isolation: After the reaction, cool the mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent like methanol or water.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum at 40-50°C to a constant weight.

Polymer Properties Data

| Property | Description | Typical Values |

| Molecular Weight (Mn) | Number-average molecular weight | Varies with synthesis conditions (initiator/monomer ratio, temperature) |

| Polydispersity Index (PDI) | Measure of the distribution of molecular mass | Varies with polymerization method; typically 1.5-2.5 for free radical |

| Glass Transition Temp (Tg) | Temperature at which the polymer becomes rubbery | Not reported; expected to be influenced by the ethyl side group |

Chemical Intermediate

This compound serves as a precursor for the synthesis of various organic compounds, including pyridines and N-Heterocyclic Carbenes (NHCs), which have broad applications in pharmaceuticals and catalysis.[2]

Pyridine Synthesis: The α,β-unsaturated nitrile structure of 2-EAN makes it a suitable C-C-C synthon for constructing pyridine rings. It can react with other building blocks, such as 1,3-dicarbonyl compounds or enamines, in condensation reactions (e.g., variants of the Hantzsch or Guareschi-Thorpe syntheses) to form highly substituted pyridines.[6][7]

N-Heterocyclic Carbene (NHC) Precursors: The reactive vinyl and nitrile groups can be chemically transformed to build the heterocyclic backbone required for NHC precursors. For example, the double bond can be functionalized to introduce nitrogen-containing groups, and the nitrile can be reduced or hydrolyzed. Subsequent cyclization steps can lead to imidazolium or other azolium salts, which are the direct precursors to NHCs.[8][9]

Diagram of 2-EAN as a Chemical Precursor

Caption: this compound as a precursor for heterocyclic compounds.

Other Potential Applications

-

Adhesives and Coatings: Due to its reactive nature, 2-EAN can be used in the formulation of specialized adhesives and coatings that require specific performance characteristics.[2]

-

Biological Activity: Limited research has explored the potential biological activity of 2-EAN. Some initial studies have investigated its antimicrobial and cytotoxic effects, though results have been mixed and require further investigation.[2]

References

- 1. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AIBN | BIOLAR [biolar.lv]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Heterocyclic Carbenes and N-Heterocycles as Synthetic Reagents and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide to 2-Ethylacrylonitrile for Research and Drug Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacrylonitrile, a versatile organic compound, is gaining attention within the scientific community for its potential applications in chemical synthesis and materials science. Its utility as a monomer in polymerization and as an intermediate in the synthesis of various organic molecules makes it a compound of interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and key applications, with a focus on providing practical information for laboratory use.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale production. The compound is typically offered in different grades of purity, and availability can range from small research quantities to bulk orders.

A summary of prominent suppliers and their typical product specifications is provided in the table below. Researchers are advised to visit the suppliers' websites for the most current information on product availability, purity, and pricing.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Smolecule | This compound | 1647-11-6 | C₅H₇N | 81.12 | Inquire | Inquire |

| Sigma-Aldrich | This compound | 1647-11-6 | C₅H₇N | 81.12 | Inquire | Inquire |

| Thermo Fisher Scientific | This compound | 1647-11-6 | C₅H₇N | 81.12 | Inquire | Inquire |

| TCI Chemicals | This compound | 1647-11-6 | C₅H₇N | 81.12 | >98% (GC) | 5g, 25g |

Note: "Inquire" indicates that the supplier should be contacted directly for the most up-to-date information on purity, available quantities, and pricing.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental procedures.

| Property | Value |

| CAS Number | 1647-11-6 |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 122-124 °C |

| Density | 0.835 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents. |

Key Applications in Research and Development

This compound serves as a valuable building block in various chemical reactions and polymerization processes.

Monomer for Polymerization

This compound can be polymerized to form poly(this compound). This polymer and its copolymers can be tailored to exhibit specific properties, making them suitable for applications in materials science, such as the development of specialty plastics and resins.

Intermediate in Organic Synthesis

The nitrile group and the carbon-carbon double bond in this compound are reactive functional groups that can participate in a variety of chemical transformations. This makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Experimental Protocols

While specific, detailed experimental protocols for all applications of this compound are extensive and varied, the following represents a general workflow for a common application: polymerization.

Caption: A general workflow for the polymerization of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile compound with significant potential in various areas of chemical research and development. Its utility as a monomer and a synthetic intermediate makes it a valuable tool for scientists and engineers. By understanding its properties, availability, and safe handling procedures, researchers can effectively utilize this compound to advance their scientific endeavors.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Health and Safety of 2-Ethylacrylonitrile

This document provides a comprehensive overview of the health and safety information currently available for this compound. It is intended for professionals in research and development who may handle or be exposed to this chemical. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound, also known as 2-methylenebutanenitrile, is an organic compound featuring a vinyl group and a nitrile functional group.[1] Its chemical structure, which includes an ethyl group on the acrylonitrile backbone, differentiates its physical properties and reactivity from related compounds.[1] It is primarily used as a monomer in the synthesis of specialty polymers and as an intermediate in the production of various chemicals.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methylidenebutanenitrile | PubChem[2] |

| Synonyms | This compound, Ethacrylonitrile, 2-Methylenebutyronitrile | PubChem[2] |

| CAS Number | 1647-11-6 | PubChem[2] |

| Molecular Formula | C₅H₇N | PubChem[2] |

| Molecular Weight | 81.12 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Smolecule[1] |

| Odor | Pungent | Smolecule[1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause an allergic skin reaction and respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory via PubChem[2]

Toxicological Summary

While specific LD50 and LC50 values for this compound are not detailed in the provided search results, the GHS Category 4 classification for acute toxicity indicates a moderate hazard. For context, the related compound Acrylonitrile has reported oral LD50 values of 193 mg/kg in rats and dermal LD50 of 63 mg/kg in rabbits.[3] The primary hazards associated with nitriles like this compound are related to irritation, flammability, and acute toxicity upon exposure through oral, dermal, or inhalation routes.[2]

Experimental Protocols

Detailed experimental protocols for specific toxicological studies on this compound are not available in the provided results. However, standardized methodologies are typically employed for GHS classifications.

Protocol for Acute Oral Toxicity (General)

The determination of acute oral toxicity (e.g., LD50) typically follows OECD Guideline 423. The protocol involves the following general steps:

-

Animal Selection: Healthy, young adult laboratory animals of a single sex (typically female rats) are chosen.

-

Dosage: The test substance is administered in a stepwise procedure using a defined dose. The starting dose is selected from one of four fixed levels.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter, for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

Endpoint: The number of mortalities within the observation period is recorded to determine the GHS hazard category.

Protocol for In Vitro Metabolism Studies (General, based on Acrylonitrile)

Studies on the metabolism of related nitriles often use in vitro models to identify metabolic pathways and enzyme kinetics. A general protocol is described below, based on studies of Acrylonitrile.[4]

-

System Preparation: Microsomal fractions are isolated from the liver or kidney tissue of laboratory animals (e.g., Sprague-Dawley rats) through differential centrifugation.[4]

-

Incubation: The microsomal fraction is incubated with the test substance (e.g., this compound) at a controlled temperature (37°C) and pH (7.5).[4] The reaction mixture includes a NADPH-generating system to support cytochrome P-450 activity.[4]

-

Analysis: The reaction is stopped after a specific time (e.g., 15 minutes), and the mixture is analyzed for metabolites. For nitriles, this often involves quantifying the release of cyanide (CN⁻) or identifying glutathione conjugates.

-

Enzyme Kinetics: To determine the kinetics of the reaction, the experiment is repeated with varying substrate concentrations to calculate Vmax and Km values.[4]

-

Inhibition/Induction: To identify the specific enzymes involved, the protocol may include the use of known inhibitors (e.g., SKF 525-A) or microsomes from animals treated with enzyme inducers (e.g., phenobarbital, ethanol).[4]

Metabolic Pathway and Emergency Response

The metabolic fate of this compound is not explicitly detailed in the available literature. However, it is expected to follow pathways similar to its parent compound, Acrylonitrile. The primary routes of metabolism for Acrylonitrile involve oxidation by the cytochrome P450 system (specifically CYP2E1) to form an epoxide intermediate (2-cyanoethylene oxide) or direct conjugation with glutathione.[5][6] The epoxide is a reactive intermediate that can be detoxified or lead to the release of cyanide, which is then converted to thiocyanate and excreted.[5]

Caption: Proposed metabolic pathway for this compound based on Acrylonitrile metabolism.

Effective and rapid response to exposure is critical. The following workflow outlines the general first aid procedures.

Caption: General emergency first aid workflow for exposure to this compound.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a closed system or with local exhaust ventilation to prevent vapor formation.[7][8] Safety showers and eye wash stations should be readily available.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear splash-proof goggles or a face shield.[7][8]

-

Hand Protection: Wear impervious gloves (e.g., Solvex, neoprene, viton, butyl).[7]

-

Skin and Body Protection: Wear impervious protective clothing to prevent skin contact.[8][9]

-

Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use an air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[7]

-

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the skin with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth and have them drink water.[10] Call a poison center or doctor immediately.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Do not use a solid stream of water as it may scatter and spread the fire.[12]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[2] Hazardous combustion products include smoke, fumes, and oxides of carbon.[7] It may produce poisonous hydrogen cyanide gas when heated to decomposition.[13]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Use water spray to keep fire-exposed containers cool.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and remove all ignition sources.[12] Ensure adequate ventilation. Do not breathe vapors or mist. Wear appropriate personal protective equipment.[10]

-

Containment and Cleanup: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[12] Collect the material into a suitable container for disposal. Avoid runoff into storm sewers and waterways.[7]

Stability and Reactivity

-

Reactivity: The compound is reactive due to its unsaturated nature.[1] It can undergo polymerization, hydrolysis, and reduction reactions.[1] Vapors may form an explosive mixture with air.[9]

-

Chemical Stability: Stable under recommended storage conditions. May polymerize violently in the presence of strong acids or bases.[13]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen cyanide.[7][13]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[7][9] Keep the container tightly closed.[9] The product should be stored away from incompatible materials like strong oxidants and bases.

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

References

- 1. Buy this compound | 1647-11-6 [smolecule.com]

- 2. This compound | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Renal metabolism of acrylonitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. eamworldwide.com [eamworldwide.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. 1910.1045 App B - Substance Technical Guidelines for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 13. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Ethylacrylonitrile

Introduction